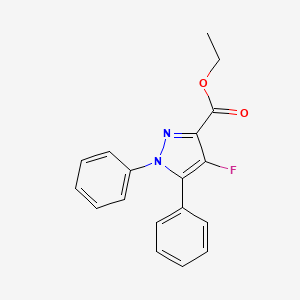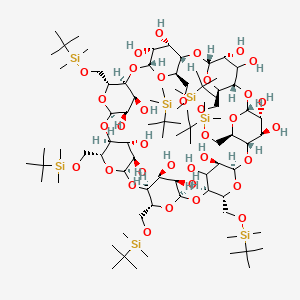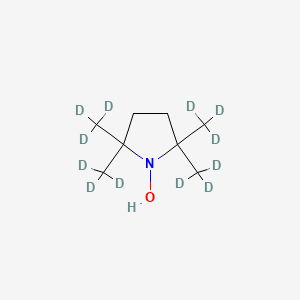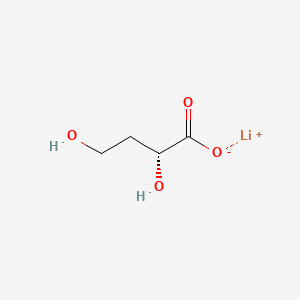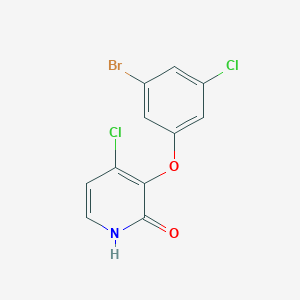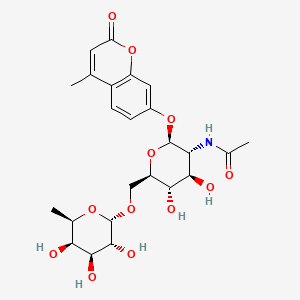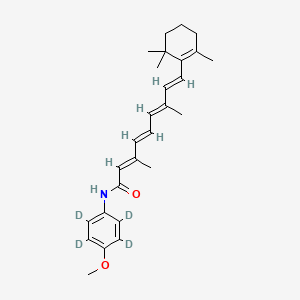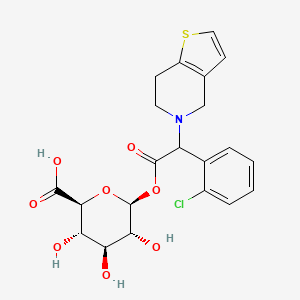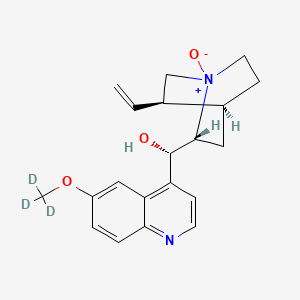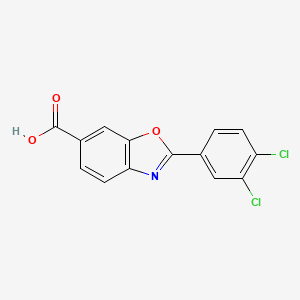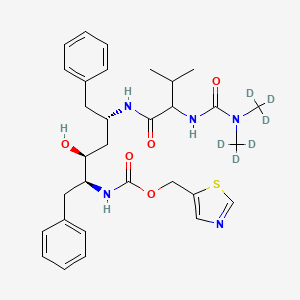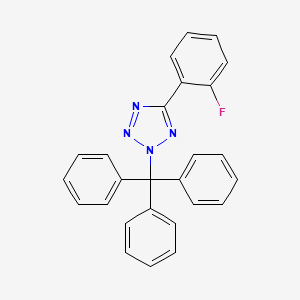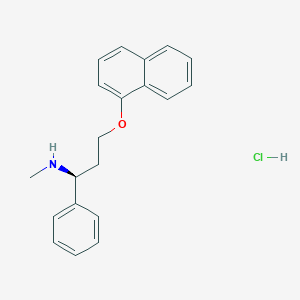
Entacapone 3-b-D-Glucuronide Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Entacapone 3-b-D-Glucuronide Disodium Salt is a main metabolite of both Entacapone and Tolcapone. It is a compound with the molecular formula C₂₀H₂₃N₃O₁₁ and a molecular weight of 481.41 . This compound is significant in the field of medicinal chemistry, particularly in the treatment of Parkinson’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Entacapone 3-b-D-Glucuronide Disodium Salt involves the glucuronidation of Entacapone. This process typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and potency of the final product.
化学反应分析
Types of Reactions
Entacapone 3-b-D-Glucuronide Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of the original compound.
科学研究应用
Entacapone 3-b-D-Glucuronide Disodium Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Entacapone and Tolcapone.
Biology: It is used in biological studies to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It is significant in the development of treatments for Parkinson’s disease, as it helps in understanding the pharmacokinetics and pharmacodynamics of Entacapone.
Industry: It is used in the pharmaceutical industry for the quality control and standardization of Entacapone-based medications.
作用机制
Entacapone 3-b-D-Glucuronide Disodium Salt exerts its effects by inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition prevents the breakdown of levodopa, a precursor to dopamine, thereby increasing its availability in the brain. The molecular targets involved include the active sites of COMT, and the pathways affected are those related to dopamine metabolism .
相似化合物的比较
Similar Compounds
Tolcapone: Another COMT inhibitor used in the treatment of Parkinson’s disease.
Opicapone: A newer COMT inhibitor with a longer duration of action.
Uniqueness
Entacapone 3-b-D-Glucuronide Disodium Salt is unique due to its specific role as a metabolite of Entacapone and Tolcapone. It provides insights into the metabolic fate of these drugs and helps in understanding their pharmacokinetic profiles. Unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use .
属性
分子式 |
C20H21N3Na2O11 |
|---|---|
分子量 |
525.4 g/mol |
IUPAC 名称 |
disodium;(2S,3S,4S,5R,6S)-6-[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-3-nitro-2-oxidophenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C20H23N3O11.2Na/c1-3-22(4-2)18(28)10(8-21)5-9-6-11(23(31)32)13(24)12(7-9)33-20-16(27)14(25)15(26)17(34-20)19(29)30;;/h5-7,14-17,20,24-27H,3-4H2,1-2H3,(H,29,30);;/q;2*+1/p-2/b10-5+;;/t14-,15-,16+,17-,20+;;/m0../s1 |
InChI 键 |
VRHSSTFVKISLHE-ZYRCCNHBSA-L |
手性 SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O)[O-])[N+](=O)[O-])/C#N.[Na+].[Na+] |
规范 SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)C(=O)[O-])O)O)O)[O-])[N+](=O)[O-])C#N.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


